1,3-Diazabicyclo[3.2.2]nonane
Description
Properties
IUPAC Name |
1,3-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-3-9-4-2-7(1)5-8-6-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXZAKQFMSGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307176 | |
| Record name | 1,3-Diazabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283-25-0 | |
| Record name | 1,3-Diazabicyclo[3.2.2]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazabicyclo[3.2.2]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1,3 Diazabicyclo 3.2.2 Nonane and Its Derivatives
Historical and Pioneering Synthesis Routes to the 1,3-Diazabicyclo[3.2.2]nonane Core
The foundational approach to the synthesis of the this compound core historically relies on rearrangement reactions of bicyclic precursors. A key pioneering route involves the Beckmann rearrangement of quinuclidin-3-one (B120416) oxime. This method has been a cornerstone for accessing the isomeric diazabicyclic systems.
The synthesis commences with the commercially available quinuclidin-3-one hydrochloride, which is converted to its corresponding oxime. The subsequent Beckmann rearrangement, typically promoted by a strong acid such as polyphosphoric acid, yields a mixture of two lactam regioisomers: 1,4-diazabicyclo[3.2.2]nonan-3-one and 1,3-diazabicyclo[3.2.2]nonan-4-one. These isomers are then separated chromatographically. The desired 1,3-diazabicyclo[3.2.2]nonan-4-one is then reduced to afford the saturated this compound core. This classical approach, while effective, often requires stringent conditions and chromatographic separation of the isomeric products.
Modern Synthetic Pathways to this compound
Modern synthetic efforts have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound. These advancements include the development of more step-economic processes, novel cyclization strategies, and the refined use of specific precursors.
Step-Economic Syntheses and One-Pot Approaches
A notable advancement in the synthesis of the this compound core is the application of microwave-assisted organic synthesis. The Beckmann rearrangement of quinuclidin-3-one oxime can be significantly accelerated under microwave irradiation, drastically reducing reaction times compared to conventional heating. This not only enhances the efficiency of the synthesis but also aligns with the principles of green chemistry by minimizing energy consumption. While not a true one-pot synthesis from a simple acyclic precursor, the microwave-assisted rearrangement represents a more streamlined and time-efficient method for constructing the core lactam intermediate.
Cyclization Reactions in the Formation of the Bicyclic System
The key cyclization step in the predominant synthetic route is the intramolecular rearrangement of the quinuclidin-3-one oxime. The Beckmann rearrangement proceeds via the formation of a nitrilium ion intermediate, followed by the migration of one of the bridgehead carbons to the nitrogen atom, leading to the expansion of the six-membered ring to a seven-membered lactam ring. The regioselectivity of this rearrangement is a critical factor, as it produces both the 1,3- and 1,4-diazabicyclo[3.2.2]nonan-4-one isomers. The ratio of these isomers can be influenced by the reaction conditions, including the choice of acid catalyst and temperature. Subsequent reduction of the lactam functionality, typically using a reducing agent like lithium aluminum hydride, completes the formation of the saturated bicyclic diamine system.
Utility of Specific Precursors and Building Blocks in Scaffold Construction
The primary and most crucial building block for the synthesis of this compound is quinuclidin-3-one . Its rigid bicyclic structure provides the necessary framework for the subsequent ring expansion via the Beckmann or a related rearrangement. The synthesis of this precursor itself is well-established, making it a readily accessible starting material.
The conversion of quinuclidin-3-one to its oxime is a straightforward and high-yielding step, typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. This oxime is the direct precursor to the key rearrangement step that forms the seven-membered ring of the diazabicyclic system. The strategic use of this specific precursor is fundamental to the successful construction of the this compound scaffold.
Asymmetric Synthesis and Enantioselective Access to Chiral Derivatives of this compound
Currently, there is a notable absence of published research specifically detailing the asymmetric or enantioselective synthesis of chiral derivatives of this compound. While methods for the asymmetric synthesis of other bicyclic systems, such as 1-azabicyclo[3.2.2]nonane derivatives, have been reported utilizing chiral auxiliaries like imines derived from (+)- and (-)-2-hydroxy-3-pinanone, these strategies have not been explicitly applied to the this compound core. The development of enantioselective routes to access chiral this compound derivatives remains an open area for future research and would be of significant interest for the synthesis of enantiopure compounds for pharmacological evaluation.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is an emerging area of interest. A key development in this regard is the use of microwave-assisted synthesis for the Beckmann rearrangement step. Compared to conventional heating methods that can require prolonged reaction times at high temperatures, microwave irradiation offers a more energy-efficient alternative, often leading to significantly reduced reaction times and potentially higher yields.
Further opportunities for greening the synthesis of this compound could involve the exploration of:
Greener solvents: Replacing hazardous solvents with more environmentally benign alternatives in the reaction and purification steps.
Catalytic methods: Developing catalytic versions of the key rearrangement and reduction steps to minimize the use of stoichiometric reagents and the generation of waste.
Atom economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.
While the current literature on green approaches for this specific compound is limited, the general principles of green chemistry provide a framework for future optimization of its synthesis.
Post-Synthetic Modifications and Derivatization Strategies for this compound
The rigid bicyclic framework of this compound serves as a valuable scaffold in medicinal chemistry. Post-synthetic modifications of this core structure are crucial for modulating its physicochemical properties and biological activity. Derivatization strategies primarily focus on the functionalization of the nitrogen atoms within the bicyclic system, owing to their inherent nucleophilicity.
N-Functionalization Strategies
The presence of two secondary amine groups in the this compound scaffold allows for a variety of N-functionalization reactions. These modifications are instrumental in exploring the structure-activity relationships (SAR) of derivatives for various biological targets.
A key derivatization method for the this compound core is N-acylation. This reaction involves the introduction of an acyl group onto one of the nitrogen atoms, typically through a reaction with an acyl chloride under basic conditions.
A specific example involves the synthesis of a derivative intended to probe the pharmacophore of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). In this study, this compound dihydrochloride (B599025) was acylated using (5-(3-(trifluoromethyl)phenyl)furan-2-yl)carbonyl chloride. The reaction, carried out under basic conditions at room temperature, yielded the corresponding N-acylated derivative. nih.gov However, subsequent electrophysiological evaluation of this specific regioisomeric derivative on human α7 nAChRs revealed it to be completely inactive, highlighting the critical role of the precise spatial arrangement of pharmacophoric elements for receptor interaction. nih.gov
Table 1: N-Acylation of this compound
| Reactant 1 | Reactant 2 | Conditions | Product | Research Finding | Source |
|---|---|---|---|---|---|
| This compound dihydrochloride | (5-(3-(trifluoromethyl)phenyl)furan-2-yl)carbonyl chloride | Basic conditions, Room temperature | (1,3-Diazabicyclo[3.2.2]nonan-3-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone | The compound was found to be inactive in electrophysiological tests on α7 nicotinic acetylcholine receptors. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1,3 Diazabicyclo 3.2.2 Nonane
Acid-Base Properties and Protonation Equilibria: Mechanistic and Theoretical Aspects
1,3-Diazabicyclo[3.2.2]nonane possesses two tertiary bridgehead nitrogen atoms, the lone pair of electrons on which imparts basic properties to the molecule. The rigid bicyclic structure holds these nitrogen atoms in a fixed conformation, influencing their availability for protonation. While specific pKa values for this compound are not extensively documented in dedicated studies, its basicity can be understood in the context of other saturated bicyclic diamines. For instance, studies on the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) framework show that the pKa is highly sensitive to substituents and the solvent environment scispace.com.
Protonation of this compound can occur at either nitrogen atom, leading to a monoprotonated species. Under sufficiently acidic conditions, diprotonation can occur, resulting in the formation of salts such as the dihydrochloride (B599025) nih.gov. The equilibrium between the neutral, monoprotonated, and diprotonated forms is governed by the pH of the medium. The distance and orientation between the two nitrogen atoms in the bicyclic system mean that the protonation of the first nitrogen will influence the basicity of the second through inductive effects and electrostatic repulsion. In medicinal chemistry applications, the ability of one of the nitrogen atoms to exist in a protonated, positively charged state at physiological pH is crucial for its interaction with biological targets, such as nicotinic acetylcholine (B1216132) receptors nih.gov.
Reactivity with Electrophiles: Alkylation, Acylation, and Heteroatom Addition
The nucleophilic character of the tertiary amine nitrogens in this compound dictates its reactivity towards a range of electrophiles. These reactions typically involve the formation of a new bond at one of the nitrogen atoms.
Alkylation: The nitrogen atoms can react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts google.com. This quaternization is a key step in activating the bicyclic system for subsequent reactions, such as ring-opening rsc.orgmdpi.com. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. Due to the structure of the bicyclic amine, either nitrogen can potentially be alkylated.
Acylation: Acylation of this compound is a well-documented reaction, particularly in the synthesis of pharmacologically active molecules. The reaction typically involves treating the diazabicyclic system with an acylating agent like an acyl chloride or anhydride, often under basic conditions to neutralize the acid byproduct nih.govorganic-chemistry.org. For example, this compound dihydrochloride has been successfully acylated using a substituted furan-2-carbonyl chloride in the synthesis of derivatives of the α7 nicotinic acetylcholine receptor (nAChR) silent agonist NS6740 nih.gov. This reaction demonstrates the utility of the scaffold as a building block where one nitrogen acts as a nucleophile while the other can be protonated or remain as a free base.
Table 3.2.1: Example of Acylation Reaction
| Reactant | Electrophile | Product | Reference |
|---|---|---|---|
| This compound dihydrochloride | (5-(3-(Trifluoromethyl)phenyl)furan-2-yl)carbonyl chloride | (1,3-Diazabicyclo[3.2.2]nonan-3-yl)(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone | nih.gov |
Heteroatom Addition: As with other tertiary amines, the nitrogen atoms of this compound are expected to react with electrophilic heteroatom reagents. For example, reaction with oxidizing agents such as peroxy acids would likely lead to the formation of the corresponding N-oxide derivatives.
Nucleophilic Reactivity and Participation in Ring-Opening Reactions
While the tertiary amine nitrogens of this compound are nucleophilic, the compound's most significant role in this context is its ability to undergo ring-opening reactions following activation. This process is analogous to the well-studied ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) rsc.orgresearchgate.net.
The mechanism involves a two-step sequence:
Quaternization: The reaction is initiated by the alkylation or acylation of one of the bridgehead nitrogen atoms. This converts the neutral tertiary amine into a positively charged quaternary ammonium group rsc.org.
Nucleophilic Ring-Opening: The formation of the quaternary ammonium salt renders the bicyclic system susceptible to nucleophilic attack. The positively charged nitrogen becomes an excellent leaving group. A subsequent S_N2 reaction, where a nucleophile attacks one of the α-carbon atoms, leads to the cleavage of a C-N bond and the opening of the bicyclic ring system. This process typically results in the formation of a substituted piperazine (B1678402) derivative researchgate.net.
This reactivity pattern allows the this compound skeleton to be used as a precursor for constructing more complex piperazine-containing structures. The regioselectivity of the ring-opening would depend on the structure of the quaternizing agent and the nature of the attacking nucleophile.
Formation of Metal Complexes and Coordination Chemistry of this compound
The this compound framework contains two nitrogen donor atoms held in a rigid orientation, making it a suitable candidate to act as a chelating ligand in coordination chemistry. Its structural features suggest it would function as a bidentate ligand, coordinating to a single metal center through the lone pairs of both nitrogen atoms to form a stable chelate ring.
The coordination chemistry of the closely related bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is well-established, where it forms stable complexes with a variety of transition metals, including copper(II) mdpi.com. The rigidity of the bispidine framework is known to impart unique coordination geometries and thermodynamic stability to the resulting metal complexes mdpi.com. By analogy, this compound is expected to form structurally defined complexes. The bite angle and steric constraints imposed by the bicyclo[3.2.2]nonane skeleton would play a crucial role in determining the geometry and stability of the coordination compounds. Such metal complexes have potential applications in catalysis and the development of radiopharmaceuticals mdpi.comresearchgate.net.
Rearrangement Reactions and Structural Transformations Involving the this compound Skeleton
While specific, well-documented rearrangement reactions involving the this compound skeleton itself are not extensively reported in the literature, the transformation of bicyclic frameworks is a known phenomenon in organic chemistry. Caged heterocyclic systems can undergo complex structural changes under certain conditions.
For example, related azabicyclic systems have been shown to undergo skeletal cleavage and rearrangement. Photochemical induction has been used to trigger an unprecedented cascading rearrangement of the 3-azabicyclo[3.3.1]nonane skeleton, affording a novel heterotricyclic structure rsc.org. Furthermore, other diazabicyclo-octane systems have been shown to rearrange via Wagner-Meerwein type mechanisms figshare.com. In a different context, a fungal P450 enzyme has been discovered that constructs a bicyclo[3.2.2]nonane skeleton through a two-step dimerization and cyclization mechanism, highlighting the natural occurrence and enzymatic manipulation of this core structure nih.gov. These examples suggest that the this compound skeleton could potentially undergo rearrangement under specific enzymatic, thermal, or photochemical conditions, although such transformations remain an area for further investigation.
Role as a Scavenger or Trapping Agent in Organic Reactions
Due to its basic nature, this compound can function as an acid scavenger in organic reactions. Many synthetic transformations, such as acylations with acyl chlorides or sulfonations with sulfonyl chlorides, release strong acids (e.g., HCl) as byproducts. These acidic byproducts can cause unwanted side reactions or decomposition of starting materials or products.
Tertiary amines are commonly employed to neutralize these acids in situ. A key advantage of using a sterically hindered base like this compound is that it is non-nucleophilic. This means it can effectively act as a base (a "proton sponge") without competing with the desired nucleophile in the main reaction pathway. This principle is widely applied in combinatorial and organic synthesis using polymer-bound or solution-phase scavengers to simplify purification by sequestering excess electrophilic reagents or acidic byproducts pitt.edu. The hindered nature and strong basicity of this compound make it a suitable candidate for such applications.
Computational Chemistry and Theoretical Studies of 1,3 Diazabicyclo 3.2.2 Nonane
Conformational Analysis and Energy Landscapes of 1,3-Diazabicyclo[3.2.2]nonane
The rigid, bridged structure of this compound restricts its conformational flexibility. Computational analyses, including both molecular mechanics and quantum chemical calculations, are essential to delineate the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformations.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
|---|---|---|
| Chair-Chair | 0.00 | - |
| Boat-Chair | - | - |
| Boat-Boat | - | - |
The presence of a solvent can significantly influence the conformational equilibrium of this compound. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to account for the bulk electrostatic effects of the solvent. For a molecule with nitrogen atoms capable of hydrogen bonding, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more accurate picture of the solute-solvent interactions. These interactions can stabilize certain conformations over others, leading to a different conformational preference in solution compared to the gas phase.
Electronic Structure Investigations: Molecular Orbitals and Charge Distribution
Understanding the electronic structure of this compound is fundamental to predicting its chemical behavior. Quantum mechanical calculations provide detailed information about the molecular orbitals (MOs) and the distribution of electron density within the molecule.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The distribution of these frontier orbitals indicates the likely sites of electrophilic and nucleophilic attack.
The charge distribution within the molecule, often visualized using electrostatic potential maps, highlights regions of positive and negative charge. The nitrogen atoms, being more electronegative than carbon and hydrogen, are expected to be regions of higher electron density, making them potential sites for protonation or interaction with electrophiles.
Theoretical Prediction of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
Reactivity descriptors derived from computational chemistry offer a quantitative way to predict the reactivity of different sites within a molecule.
Fukui Functions: These functions are used within Density Functional Theory (DFT) to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the atoms that are most susceptible to a particular type of reaction.
Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are attractive to electrophiles, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the lone pairs of the nitrogen atoms are expected to be regions of significant negative electrostatic potential.
Computational Studies of Acid-Base Properties and Basicity (pKa Prediction Methodologies)
The basicity of the nitrogen atoms in this compound is a key chemical property. Computational methods can be used to predict the pKa values of the conjugate acids of this diamine. Ab initio and DFT methods are commonly employed to calculate the free energy change associated with the deprotonation of the protonated amine. nih.gov
The pKa can be calculated using the following thermodynamic cycle:
ΔG°(aq) = ΔG°(gas) + ΔΔG°(solv)
Where ΔG°(aq) is the free energy of deprotonation in solution, ΔG°(gas) is the gas-phase free energy of deprotonation, and ΔΔG°(solv) is the difference in solvation free energies between the protonated and neutral species. The gas-phase energies are typically calculated at a high level of theory, and solvation energies are estimated using continuum solvation models or explicit solvent simulations. nih.gov The accuracy of these predictions depends on the chosen computational method and the solvation model. nih.govpeerj.com
| Methodology | Description | Strengths | Limitations |
|---|---|---|---|
| Empirical Methods | Based on quantitative structure-property relationships (QSPR) using experimental data. | Fast and computationally inexpensive. | Limited to compounds similar to the training set. |
| Quantum Mechanical (QM) Methods | Based on first-principles calculations of the thermodynamics of deprotonation. | Can be highly accurate and applicable to novel structures. | Computationally expensive, especially with explicit solvent models. |
Advanced Spectroscopic and Structural Elucidation Methodologies for 1,3 Diazabicyclo 3.2.2 Nonane and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
NMR spectroscopy is a powerful tool for the detailed structural and dynamic investigation of 1,3-Diazabicyclo[3.2.2]nonane. Through a combination of one- and two-dimensional techniques, a comprehensive understanding of its molecular framework can be achieved.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each nucleus within the this compound molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbons, while the coupling constants (J) reveal through-bond connectivity.
While specific, detailed spectral data for this compound is not extensively reported in publicly available literature, expected chemical shift regions can be predicted based on the analysis of similar bicyclic amine structures.
Expected ¹H NMR Chemical Shifts: The proton signals for the methylene (B1212753) groups adjacent to the nitrogen atoms (C2, C4, and the bridgehead CH) are expected to appear in the downfield region, typically between 2.5 and 3.5 ppm, due to the electron-withdrawing effect of the nitrogen atoms. The remaining methylene protons on the ethylene (B1197577) and propylene (B89431) bridges would likely resonate at higher fields, between 1.5 and 2.5 ppm.
Expected ¹³C NMR Chemical Shifts: Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to nitrogen (C2, C4, and the bridgehead carbons) would exhibit the largest downfield shifts, generally appearing in the range of 40-60 ppm. The other aliphatic carbons would be found further upfield.
A hypothetical data table for the expected NMR signals is presented below.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2 | 2.5 - 3.5 | 45 - 60 |
| C4 | 2.5 - 3.5 | 45 - 60 |
| Bridgehead CH | 2.5 - 3.5 | 50 - 65 |
| Ethylene Bridge CH₂ | 1.5 - 2.5 | 20 - 35 |
| Propylene Bridge CH₂ | 1.5 - 2.5 | 20 - 35 |
2D NMR Spectroscopy (COSY, HSQC, HMBC) for Connectivity Analysis
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the this compound framework.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. Cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the ethylene and propylene bridges.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its attached carbon signal, facilitating the assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around the quaternary bridgehead carbon and for linking the different bridge fragments through the nitrogen atoms.
A table summarizing the expected key 2D NMR correlations is provided below.
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Connectivity of protons on adjacent carbons within the bridges. |
| HSQC | ¹H - ¹³C (one bond) | Direct attachment of protons to their respective carbon atoms. |
| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity across two and three bonds, crucial for assigning quaternary carbons and linking structural fragments. |
Dynamic NMR Studies of Conformational Exchange
The bicyclo[3.2.2]nonane ring system is known to undergo conformational exchange. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these dynamic processes.
For the related 3-azabicyclo[3.2.2]nonane, low-temperature ¹H NMR studies have revealed a conformational process that equilibrates the methylene protons of the CH₂NCH₂ moiety. This process was found to have a free-energy of activation (ΔG‡) of 5.9 kcal/mol at approximately -140°C. This dynamic behavior is attributed to either the ring inversion of the seven-membered ring or a limited pseudorotation of the six-membered ring. It is expected that this compound would exhibit similar, and likely more complex, conformational dynamics due to the presence of the second nitrogen atom. Variable temperature NMR experiments would allow for the determination of the energy barriers associated with these conformational changes.
| Dynamic Process | Investigated Compound | Activation Energy (ΔG‡) |
| Conformational Equilibration | 3-Azabicyclo[3.2.2]nonane | 5.9 kcal/mol |
Solid-State NMR Applications
Solid-state NMR (ssNMR) spectroscopy can provide detailed structural information about this compound and its adducts in the solid phase. This technique is particularly useful for studying materials that are insoluble or for which single crystals suitable for X-ray diffraction cannot be obtained.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Characteristic Vibrational Modes and Functional Group Analysis
The IR and Raman spectra of this compound would be dominated by vibrations associated with its aliphatic amine structure.
C-H Stretching: In the IR spectrum, the stretching vibrations of the C-H bonds in the methylene groups are expected to appear in the region of 2850-3000 cm⁻¹.
N-H Stretching: If the amine nitrogens are protonated, a broad and strong N-H stretching band would be observed in the IR spectrum, typically in the range of 3200-3500 cm⁻¹. In the parent diamine, a weaker N-H stretch may be present if there is any residual moisture or protonation.
C-N Stretching: The C-N stretching vibrations are typically found in the fingerprint region of the IR spectrum, between 1000 and 1300 cm⁻¹.
CH₂ Bending: The scissoring and rocking vibrations of the methylene groups will give rise to bands in the 1400-1500 cm⁻¹ and 700-1000 cm⁻¹ regions, respectively.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which may be weak or absent in the IR spectrum.
A table of expected characteristic vibrational modes is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch | 2850 - 3000 | IR, Raman |
| N-H Stretch (if protonated) | 3200 - 3500 | IR |
| C-N Stretch | 1000 - 1300 | IR, Raman |
| CH₂ Scissoring | 1400 - 1500 | IR, Raman |
| CH₂ Rocking | 700 - 1000 | IR, Raman |
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for elucidating the conformational properties of this compound. The flexible bicyclic structure of this compound gives rise to distinct vibrational modes that are sensitive to its three-dimensional arrangement. Theoretical studies, often employing Density Functional Theory (DFT), are crucial for interpreting experimental vibrational spectra. nahrainuniv.edu.iqtsijournals.com By calculating the vibrational frequencies for different possible conformations, researchers can assign the observed spectral bands to specific molecular motions. nahrainuniv.edu.iqtsijournals.com This comparative approach allows for the identification of the most stable conformers of the molecule in various physical states.
A study on similar diazabicyclo derivatives demonstrated the use of DFT calculations with the B3LYP method to determine optimized molecular geometries and analyze vibrational spectra. tsijournals.com For analogous bicyclic compounds, it has been shown that the puckered conformation is often a stable form. nahrainuniv.edu.iq Analysis of the potential energy curve as a function of dihedral angles helps to identify the most stable conformations, which correspond to the minima on the curve. tsijournals.com For the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO), detailed assignments of IR and Raman spectra have been achieved through quantum-chemical calculations, providing a framework for understanding the skeletal modes of such caged amines. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an essential technique for determining the molecular mass and probing the structural integrity of this compound and its adducts through fragmentation analysis. nist.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For derivatives of this compound, HRMS using electrospray ionization (ESI) has been employed to confirm the mass-to-charge ratio (m/z) of the synthesized compounds, thereby verifying their molecular formulas. nih.govnih.gov This technique is routinely used to characterize novel derivatives and ensure the purity of the compounds being studied. mdpi.commdpi.com
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is utilized to investigate the fragmentation pathways of ions, offering deep insights into their chemical structure. In MS/MS analysis, a precursor ion is selected, fragmented, and the resulting product ions are detected. The fragmentation of aliphatic amines, such as this compound, is often dominated by α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom and the loss of an alkyl radical. miamioh.edu The largest substituent attached to the α-carbon is typically lost preferentially. miamioh.edu The molecular ion peak for a monoamine will have an odd nominal mass, although it may be weak or absent. miamioh.edu For bicyclic systems, fragmentation can be complex, often involving ring opening and subsequent cleavages. aip.org The fragmentation patterns of ketamine analogues, which also contain a cyclic amine structure, show characteristic losses of small molecules following initial ring cleavage, providing a model for how this compound might fragment. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous structural information for this compound and its derivatives. mdpi.com
Co-crystallization Studies and Supramolecular Interactions
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice, held together by non-covalent interactions. nih.govdiva-portal.org Pharmaceutical cocrystals are designed to improve properties like solubility and stability. nih.govdiva-portal.org The nitrogen atoms in this compound can act as hydrogen bond acceptors, making the compound a suitable candidate for forming cocrystals with hydrogen bond donors.
The formation of cocrystals is governed by intermolecular forces, primarily hydrogen bonds, but also π-π stacking and van der Waals interactions. nih.gov The study of supramolecular interactions is key to crystal engineering, which aims to design and synthesize crystalline materials with desired properties. acs.org While specific co-crystallization studies involving this compound were not detailed in the search results, the principles are well-established. For example, studies on related azacycles like 3-azabicyclo[3.2.2]nonane have shown their inclusion in thiourea (B124793) host-guest compounds, where host-guest hydrogen bonding plays a significant role. tandfonline.com The formation of such supramolecular assemblies demonstrates the potential of diazabicyclic systems to participate in controlled molecular aggregation through specific hydrogen-bonding preferences. acs.org
Applications of 1,3 Diazabicyclo 3.2.2 Nonane in Organic Synthesis and Materials Science Excluding Biological/clinical
Role as an Organocatalyst in Carbon-Carbon and Carbon-Heteroatom Bond Formation
There is a lack of specific studies investigating 1,3-Diazabicyclo[3.2.2]nonane as an organocatalyst. General principles of amine catalysis suggest that, like other tertiary amines, it could potentially function as a Brønsted base or a nucleophilic catalyst. However, without experimental data, any discussion of its specific mechanisms and applications would be speculative.
Mechanisms of Organocatalysis Employing this compound
No dedicated research is available that elucidates the specific mechanisms through which this compound would catalyze organic reactions.
Application in Specific Reaction Types (e.g., Michael Addition, Aldol (B89426) Reaction, Polymerization)
There are no documented examples in the scientific literature of this compound being used as a catalyst for Michael additions, aldol reactions, or polymerization processes. Research in these areas typically employs other well-established bicyclic amine catalysts.
This compound as a Ligand in Metal-Catalyzed Reactions
The use of this compound as a foundational scaffold for ligands in metal-catalyzed reactions is not a well-explored area of research. While derivatives of the closely related 1,4-diazabicyclo[3.2.2]nonane have been synthesized for biological applications, their use in materials science and catalysis is not prominent.
Design and Synthesis of this compound-Based Ligands
Specific synthetic routes for designing and creating ligands based on the this compound structure for the purpose of metal catalysis are not described in the available literature.
Coordination Modes and Metal Complex Stability
Without synthesized ligands and their corresponding metal complexes, there is no data on the coordination modes or stability of complexes involving this compound.
Catalytic Efficacy in Diverse Metal-Mediated Transformations
The catalytic performance of metal complexes containing this compound-based ligands has not been evaluated, as such complexes have not been reported.
Utilization as a Building Block or Scaffold in Supramolecular Chemistry
The application of this compound as a primary building block or scaffold in supramolecular chemistry is not extensively documented in current scientific literature. While related bicyclic amines are known components in the design of host-guest systems, molecular cages, and self-assembling structures, the specific use of the this compound isomer for these purposes is not a prominent area of research.
Application as a Reagent or Solvent in Specialized Chemical Processes
The most clearly documented application of this compound in a non-biological context is its use as a reagent in multi-step organic synthesis. It functions as a specialized diamine building block, where its two nitrogen atoms can react to form more complex molecules.
One key application is in the formation of amides. Researchers have utilized this compound to synthesize amide derivatives of complex natural products. For example, it has been reacted with an activated form of 3-O-acetyl-glycyrrhetinic acid to yield a specific amide uni-halle.deresearchgate.net. In this type of reaction, one of the nitrogen atoms of the diazabicyclic ring acts as a nucleophile, attacking the carbonyl group of the acid derivative to form a stable amide bond.
Another specific example is its use in the synthesis of targeted bioactive molecules. In the development of derivatives of the compound NS6740, this compound dihydrochloride (B599025) was used as a key reactant nih.gov. It was coupled with a carbonyl chloride intermediate via an acylation reaction under basic conditions to create a specific regioisomer of the target molecule. This demonstrates its utility in precisely constructing complex molecular architectures where the diazabicyclic moiety is a core structural component nih.gov.
The table below summarizes documented synthetic applications of this compound as a reagent.
| Reactant 1 | Reactant 2 | Reaction Type | Product Description |
| Activated 3-O-acetyl-glycyrrhetinic acid | This compound | Amidation | Triterpene amide derivative uni-halle.deresearchgate.net |
| Carbonyl chloride intermediate (62a) | This compound dihydrochloride | Acylation | Regioisomer of NS6740 nih.gov |
Advanced Research Avenues and Future Perspectives for 1,3 Diazabicyclo 3.2.2 Nonane
Development of Novel and Sustainable Synthetic Routes
The synthesis of diazabicycloalkanes can be challenging, often requiring multi-step procedures. nih.govnih.gov Future research is focused on developing more efficient and sustainable methods for constructing the 1,3-diazabicyclo[3.2.2]nonane framework. Green chemistry principles are increasingly important, pushing for routes that reduce energy consumption, minimize waste, and use less hazardous reagents. researchgate.netmdpi.com
Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound platforms have shown promise in accelerating reactions and improving yields for related heterocyclic compounds. nih.govrsc.org For instance, the synthesis of complex pentaazabicyclo[3.3.1]nonane derivatives has been successfully achieved with significantly reduced reaction times and higher yields under microwave irradiation compared to conventional heating. nih.gov The application of these energy-efficient techniques to the synthesis of this compound could provide more sustainable pathways.
| Heating Method | Reaction Time | Yield (%) | Reference |
| Conventional | 3–8 hours | 62–86% | nih.gov |
| Ultrasound | 50–60 minutes | 73–89% | nih.gov |
| Microwave | 3–9 minutes | 81–94% | nih.gov |
| This table illustrates the efficiency of different heating methods in the synthesis of related azabicyclo[3.3.1]nonane systems, suggesting potential for sustainable synthesis of this compound. |
Exploration of Expanded Reactivity Profiles and Novel Transformations
The two nitrogen atoms in the this compound scaffold are key to its reactivity, primarily acting as nucleophiles. This reactivity is commonly exploited through acylation reactions to attach various functional groups, creating a diverse library of derivatives. nih.gov For example, the dihydrochloride (B599025) salt of this compound can be acylated with carbonyl chlorides under basic conditions to form amide bonds, a crucial step in synthesizing analogs for biological screening. nih.gov
Future research will likely explore novel transformations beyond simple acylation. This could include using the scaffold as a bidentate ligand in organometallic catalysis or as a chiral auxiliary in asymmetric synthesis. The rigid conformation of the bicyclic system could provide a well-defined steric environment, influencing the stereochemical outcome of reactions.
Integration into Advanced Functional Materials
The unique structural and electronic properties of diazabicyclic compounds make them attractive building blocks for advanced functional materials. While research on the 1,3-isomer is still emerging, studies on the related 1,5-diazabicyclo[3.2.2]nonane have shown its potential in forming 3D organic-inorganic perovskite ferroelectrics. rsc.org This suggests that the this compound scaffold could also be integrated into crystalline networks like metal-organic frameworks (MOFs) or coordination polymers. The nitrogen atoms can act as coordination sites for metal ions, while the rigid organic linker provides structural integrity, potentially leading to materials with interesting catalytic, porous, or electronic properties.
Computational Design and Prediction of Novel this compound Analogs
Computational chemistry plays a vital role in modern drug discovery and materials science. For this compound, in silico methods are crucial for predicting the properties of novel analogs and guiding synthetic efforts. Molecular docking studies, for instance, can simulate how derivatives of this scaffold interact with biological targets, such as enzymes or receptors. mdpi.comnih.gov
These computational approaches are essential for understanding structure-activity relationships (SAR). nih.govnih.gov By modeling how changes in the substituents on the bicyclic core affect binding affinity and selectivity, researchers can rationally design new compounds with improved therapeutic potential. nih.govnih.gov For example, SAR studies on related diazabicyclic systems have been used to develop potent and selective ligands for nicotinic acetylcholine (B1216132) receptors. bindingdb.orgacs.org Predictive models can help identify candidates with desirable pharmacokinetic properties, accelerating the discovery process. researchgate.net
| Computational Technique | Application in Research | Potential Outcome |
| Molecular Docking | Simulating ligand-protein interactions | Prediction of binding affinity and mode. mdpi.comnih.gov |
| QSAR Modeling | Correlating chemical structure with biological activity | Identification of key structural features for desired activity. nih.gov |
| In Silico Screening | Virtual testing of large compound libraries | Prioritization of synthetic targets. bindingdb.org |
Synergistic Approaches Combining this compound with Other Catalytic Systems
Synergistic catalysis is a powerful strategy where two or more distinct catalysts work in concert to facilitate a single chemical transformation, often enabling reactions that are not possible with a single catalyst. princeton.edu The this compound scaffold, with its two distinct nitrogen atoms, is a promising candidate for use in such systems. It could function as a bifunctional organocatalyst or as a ligand that cooperates with a metal catalyst.
In a synergistic system, one nitrogen atom could activate a nucleophile (e.g., through deprotonation) while the other coordinates to a Lewis acid that activates an electrophile. This dual activation can significantly lower the energy barrier of a reaction. princeton.edu While direct examples involving this compound are not yet prevalent, the exploration of chiral diamines as ligands in asymmetric catalysis highlights the potential for this class of compounds. ua.es
Challenges and Unexplored Opportunities in this compound Research
Despite its potential, research into this compound faces several challenges. The synthesis of bridged bicyclic ring systems can be complex, often suffering from low yields or requiring difficult purification steps. nih.gov Developing stereoselective syntheses to access enantiomerically pure versions of the scaffold remains a significant hurdle that needs to be overcome for applications in asymmetric catalysis and chiral drug development.
However, these challenges also present numerous opportunities. The scaffold is relatively underexplored compared to its isomers and other common heterocyclic motifs like piperazine (B1678402). nih.govnih.gov There is vast potential for its use in new areas of medicinal chemistry, targeting a wider range of biological pathways. Its application as a structural directing agent in the synthesis of novel porous materials like zeolites or as a core component in supramolecular chemistry is another promising, yet largely unexplored, frontier. The distinct spatial arrangement of its nitrogen atoms compared to its isomers offers a unique platform for designing ligands with novel coordination geometries and catalysts with unique selectivities.
Q & A
Q. What are the common synthetic routes for 1,3-diazabicyclo[3.2.2]nonane, and how can reaction conditions be optimized?
The synthesis of this compound often involves key rearrangements or cyclization strategies. For example, a microwave-assisted Beckmann rearrangement of (Z)-1-aza-bicyclo[2.2.2]octan-3-one oxime using concentrated H₂SO₄ yields the bicyclic amine in 20% overall yield . Optimization may involve solvent selection, temperature control (e.g., microwave irradiation for faster kinetics), and purification techniques to improve yield. Alternative routes include functionalizing triterpenoid backbones with rigid diamine spacers to enhance cytotoxicity, where the bicyclic framework is introduced via coupling reactions .
Q. How is the structural conformation of this compound characterized experimentally?
Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling (e.g., DFT calculations) are critical. For example, Hirshfeld surface analysis and crystal structure studies of related diazabicyclo scaffolds reveal twin chair or chair-boat conformations, which influence molecular rigidity and interactions with biological targets . NMR (¹H/¹³C) and HSQC correlations help resolve stereochemical ambiguities in derivatives .
Advanced Research Questions
Q. How does the rigidity of this compound influence its cytotoxicity compared to flexible diamines?
Rigid diazabicyclo scaffolds enhance cytotoxicity by stabilizing interactions with cellular targets. For instance, conjugating this compound to triterpenoid backbones increases rigidity, improving selectivity against cancer cell lines (e.g., A-427 lung cancer cells) compared to homopiperazine derivatives. This rigidity reduces conformational entropy, enabling stronger binding to hydrophobic pockets in enzymes or receptors .
Q. What strategies are used to optimize σ-receptor affinity and subtype selectivity in diazabicyclo[3.2.2]nonane derivatives?
Substitution patterns and stereochemistry play critical roles. Enantiopure derivatives (e.g., (+)-(1S,5S)-6-allyl-8-(4-methoxybenzyl)-6,8-diazabicyclo[3.2.2]nonane-2,7,9-trione) show higher σ₁ receptor affinity (Kᵢ = 91–154 nM) compared to racemic mixtures. Introducing para-methoxybenzyl groups improves lipophilicity and π-π stacking, while allyl groups modulate steric hindrance . Functional assays in Xenopus oocytes or rodent models further validate subtype selectivity .
Q. How do computational methods aid in designing this compound-based AMPA receptor modulators?
Molecular docking and dynamics simulations predict binding modes to allosteric sites of AMPA receptors. For example, tricyclic derivatives of this compound bind to hydrophobic pockets distinct from classical ampakines, as shown by homology modeling and free-energy calculations. These insights guide the synthesis of derivatives with enhanced hydrophobicity and rigidity for improved receptor modulation .
Q. What contradictions exist in structure-activity relationships (SAR) for α7 nicotinic acetylcholine receptor (nAChR) agonists based on diazabicyclo scaffolds?
While carboxamide-linked this compound derivatives show high α7 nAChR affinity, aryl-substituted analogs exhibit partial agonism or antagonism. For example, small alkyl groups (e.g., methyl) enhance full agonism, whereas bulky aryl groups (e.g., 2,4-dimethoxyphenyl) reduce efficacy due to steric clashes in the receptor’s ligand-binding domain . These findings highlight the need for balanced lipophilicity and steric bulk in SAR optimization.
Methodological Insights
- Experimental Design : For cytotoxicity assays, use panels of cancer cell lines (e.g., A-427, HeLa) and compare IC₅₀ values to reference drugs (e.g., cisplatin). Include σ-receptor binding assays (³H-(+)-pentazocine for σ₁, ³H-DTG for σ₂) to correlate biological activity with receptor affinity .
- Data Interpretation : Address discrepancies in receptor subtype selectivity by analyzing enantiomer-specific effects (e.g., ent-5a vs. 5a in σ₁ binding) or computational docking scores versus in vitro functional data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
